molecular formula C8H7NOS2 B2428774 2-(2-Thienyl)-4-hydroxy-5-methylthiazole CAS No. 131786-51-1

2-(2-Thienyl)-4-hydroxy-5-methylthiazole

Cat. No.: B2428774
CAS No.: 131786-51-1
M. Wt: 197.27
InChI Key: FZOJPSGILYRFTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(2-Thienyl)-4-hydroxy-5-methylthiazole” is a thienyl derivative. Thienyl derivatives are compounds that contain a thiophene ring, which is a five-membered aromatic ring with four carbon atoms and one sulfur atom .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, thienyl derivatives can generally be synthesized through various methods. For instance, 3-amino-4-cyano-2-thiophenecarboxamides have been used as synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles .

Scientific Research Applications

Biothiols Detection in Living Cells

2-(2-Thienyl)-4-hydroxy-5-methylthiazole derivatives are used in biothiol detection. A study by (Wang et al., 2017) developed a colorimetric and ratiometric fluorescent probe for the sensitive and selective detection of biothiols in physiological media, highlighting its potential in analytical chemistry and diagnostics.

Synthesis of Heminevrin

This compound is used in synthesizing heminevrin, a drug with hypnotic, tranquilizer, and anticonvulsant properties. The research by (Antonov et al., 1999) explored the chlorination of 5-(2-hydroxyethyl)-4-methylthiazole with phosphorus pentachloride as an alternative to thionyl chloride, demonstrating its relevance in pharmaceutical chemistry.

Antibacterial Activities

Studies have shown that derivatives of this compound exhibit significant antibacterial properties. (Tan et al., 2015) synthesized several 2-aryl-4,5-dihydrothiazoles and demonstrated their inhibitory effects against various bacteria, indicating the potential of these compounds in antibacterial applications.

Organic Synthesis and Ring Transformations

The compound plays a crucial role in the synthesis of various organic molecules and ring transformations. (Kalcheva et al., 1993) described the synthesis of 2,3‐Dihydro‐2‐(2‐hydroxyphenylimino)‐4‐methylthiazoles, highlighting its importance in organic chemistry.

Antimicrobial Activity

Derivatives of this compound have been found to possess antimicrobial properties. Research by (Babu et al., 2016) synthesized novel compounds and tested their in vitro antibacterial activity, showing moderate to good effectiveness against various microorganisms.

Metabolism of Thiamine in Rats

This compound has been identified as a metabolite in the metabolism of thiamine in rats, indicating its biological significance. (Amos & Neal, 1970) presented evidence for the presence of 5-(2-hydroxyethyl)-4-methylthiazole as an important metabolite in this process.

Antiviral Properties

Research indicates potential antiviral properties of this compound derivatives. (Mai et al., 1996) synthesized derivatives with significant in vitro activity against rhinoviruses and enteroviruses, suggesting its relevance in antiviral research.

Future Directions

While specific future directions for “2-(2-Thienyl)-4-hydroxy-5-methylthiazole” were not found, research on thienyl derivatives is ongoing due to their potential applications in various fields, including the development of conducting polymers for molecular electronics .

Properties

IUPAC Name

5-methyl-2-thiophen-2-yl-1,3-thiazol-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS2/c1-5-7(10)9-8(12-5)6-3-2-4-11-6/h2-4,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZOJPSGILYRFTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=CC=CS2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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